

Defactinib safety profile versus other targeted therapies

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Compound Focus: Defactinib

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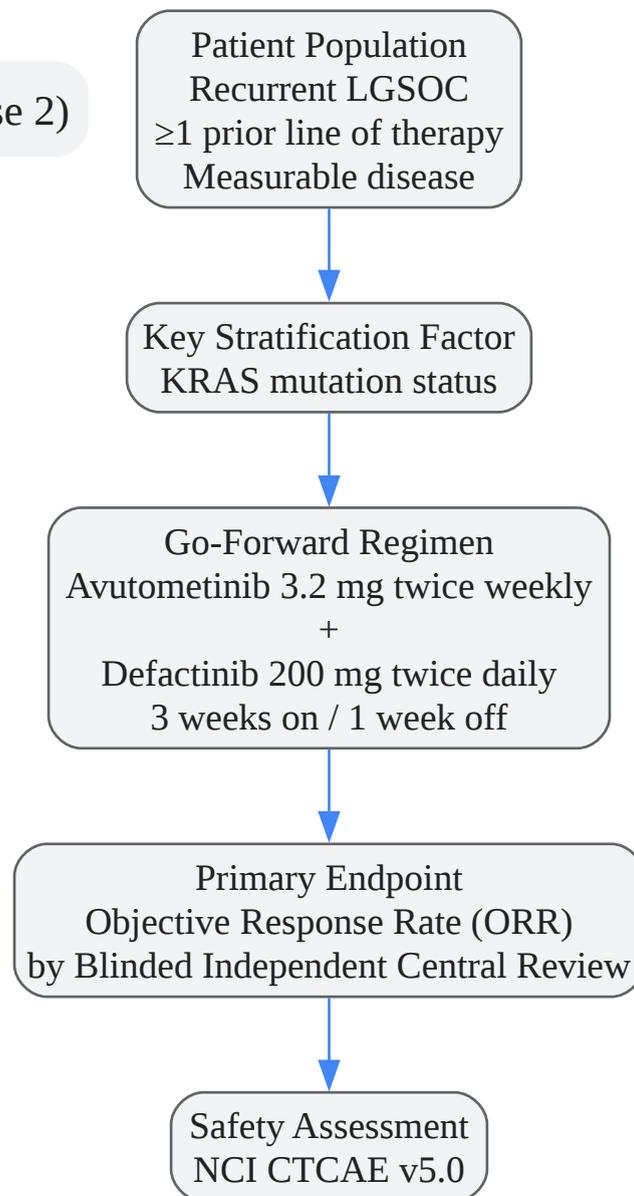
Safety Profile of Avutometinib + Defactinib

Adverse Event (AE)	Incidence (Grade ≥3)	Clinical Management & Notes
Increased Creatine Phosphokinase (CPK)	24% [1] [2]	A characteristic laboratory finding with this combination; managed with dose holds/reductions [2].
Diarrhea	8% [1] [2]	
Anemia	5% [1]	
Any AE leading to discontinuation	10% [1] [2]	The majority of AEs were mild to moderate and manageable with supportive care and dose modifications [2] [3].

Experimental Protocol & Patient Context

To contextualize the safety data, below is the key methodology from the RAMP 201 trial that defined the regimen's safety profile [2].

RAMP 201 Trial Design (Phase 2)



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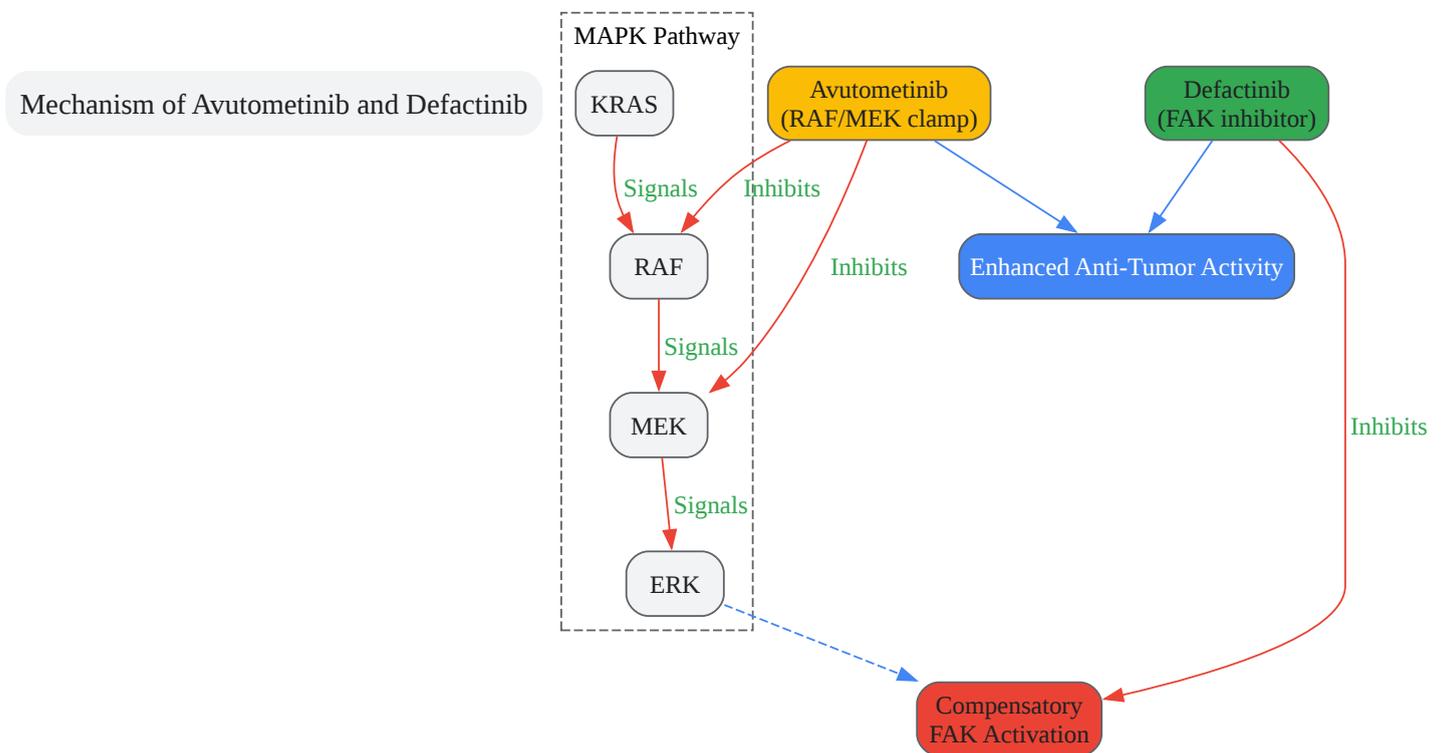
Trial Design & Key Methodology [1] [2]:

- **Study Type:** Phase II, open-label, adaptive design.
- **Patient Population:** 115 patients with recurrent, measurable low-grade serous ovarian cancer (LGSOC) after at least one prior line of platinum-based chemotherapy. Patients were heavily pre-treated, with a **median of 3 prior lines of therapy** (range 1-9) [1] [2].
- **Dosing Schedule:** The recommended regimen was avutometinib 3.2 mg orally twice weekly plus **defactinib** 200 mg orally twice daily, on a 3-weeks-on, 1-week-off schedule [2].
- **Safety Assessments:** Adverse events were collected and graded according to the **National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 5.0 or higher**.

[2]. Prophylactic medications for rash were used during the first two cycles [2].

Mechanism of Action and Rationale for Combination

The combination's mechanism and safety profile are linked to its unique dual-pathway inhibition, as illustrated below.



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- **Avutometinib** is a first-in-class **RAF/MEK clamp**. It inhibits MEK kinase activity while simultaneously preventing RAF from reactivating MEK, leading to more complete suppression of the MAPK pathway compared to standard MEK inhibitors [2] [3].

- This potent MAPK pathway inhibition triggers a **compensatory activation of Focal Adhesion Kinase (FAK)** as a resistance mechanism [2].
- **Defactinib**, a **FAK inhibitor**, is added to block this adaptive resistance. Preclinical models show that the combination results in greater tumor growth inhibition than either agent alone [2].

Comparison with Other Targeted Therapies

While head-to-head trials are lacking, the efficacy of avutometinib and **defactinib** can be contextually compared with other therapies used in recurrent LGSOC.

Therapy / Trial	Mechanism of Action	Objective Response Rate (ORR)	Discontinuation Due to AEs
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| **Avutometinib + Defactinib** (RAMP 201, recurrent LGSOC) | RAF/MEK clamp + FAK inhibitor | 31% (Total) 44% (KRAS mutant) [1] [4] | 10% [1] [2] | | **Binimetinib** (MILO/ENGOT-ov11, recurrent LGSOC) | MEK inhibitor | 16% (vs. 13% for chemo) [2] | 34% (vs. 5% for chemo) [2] | | **Trametinib** (Recurrent LGSOC) | MEK inhibitor | 26% (vs. 6% for chemo/other) [2] | Not specified in source, but noted that ~1/3 of patients discontinued due to toxicity [2] |

Implications for Research and Development

For researchers, the key takeaways are:

- **Unique Safety Profile:** The **avutometinib and defactinib combination** has a **distinct and manageable safety profile**, characterized by a high incidence of CPK elevation but a **lower rate of treatment discontinuation** (10%) compared to historical MEK inhibitor monotherapies [1] [2].
- **Proof of Concept for Vertical Inhibition:** The combination successfully demonstrates that **vertical inhibition of the MAPK pathway (RAF/MEK) combined with blocking adaptive resistance (FAK)** is a viable strategy to enhance efficacy and potentially improve treatment durability [2] [5].
- **Ongoing Research:** A confirmatory **Phase 3 trial (RAMP 301, NCT06072781)** is currently enrolling, comparing the combination against standard of care (chemotherapy or hormonal therapy) for recurrent LGSOC [1] [2].

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